N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

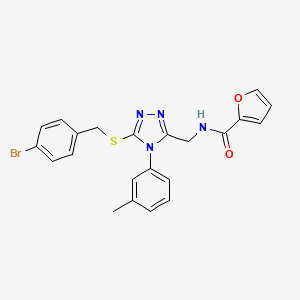

N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with:

- A m-tolyl (3-methylphenyl) group at position 4, enhancing steric bulk and aromatic interactions.

- A furan-2-carboxamide moiety linked via a methyl group at position 3, introducing hydrogen-bonding capabilities through the carboxamide group and π-electron density from the furan ring.

Properties

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4O2S/c1-15-4-2-5-18(12-15)27-20(13-24-21(28)19-6-3-11-29-19)25-26-22(27)30-14-16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZGNSOKQNHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, identified by its CAS number 393564-68-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H19BrN4OS2 |

| Molecular Weight | 499.5 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria.

Case Study: Efficacy Against Drug-resistant Bacteria

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against clinically isolated strains of Acinetobacter baumannii and Klebsiella pneumoniae, particularly those producing New Delhi metallo-beta-lactamase (NDM) . The minimum inhibitory concentration (MIC) values indicated that the compound was more effective than several commercially available antibiotics.

Mechanism of Action:

Molecular docking studies revealed that the compound interacts with the active sites of bacterial enzymes through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human glioma cell lines.

Research Findings

A study focusing on related triazole derivatives indicated that compounds with similar structures to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involved COX-2 inhibition and subsequent apoptosis induction in cancer cells .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other compounds in its class, a summary table is presented below:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H... | 8 | 15 |

| Triazole Derivative A | 16 | 20 |

| Triazole Derivative B | 32 | 25 |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The derivative of N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that modifications to the triazole structure can enhance its activity against resistant pathogens.

- Mechanism of Action : The triazole moiety disrupts fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, leading to cell death.

- Case Studies : In vitro studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly against breast cancer cells. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting the proliferation of MCF7 breast cancer cells.

- Molecular Docking Studies : Computational studies suggest strong binding affinity to estrogen receptors and other cancer-related targets.

Agricultural Applications

Triazole derivatives are also recognized for their fungicidal properties in agriculture. The compound can potentially be developed into a fungicide for crops susceptible to fungal infections.

- Fungicidal Activity : Laboratory tests have indicated that similar compounds effectively control fungal pathogens in crops such as wheat and barley.

- Field Trials : Preliminary field trials have shown improved crop yields when treated with triazole-based fungicides.

Materials Science Applications

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Nanocomposites : Research into nanocomposite materials has revealed that adding triazole derivatives can improve resistance to environmental degradation.

Chemical Reactions Analysis

Triazole Ring Formation

-

Intermediate preparation : Thiosemicarbazides are generated from furan-2-carboxylic acid hydrazide and phenylacetic hydrazide, followed by cyclization with aryl isothiocyanates .

Example: -

Cyclization : Thiosemicarbazides undergo base-catalyzed cyclization to form 4H-1,2,4-triazole-3-thiol derivatives .

Functionalization of the Methyl Group

-

The methyl group at position 3 of the triazole undergoes nucleophilic substitution with furan-2-carboxamide in the presence of a coupling agent (e.g., DCC/DMAP) .

Reaction Table: Key Steps and Conditions

Triazole Core

-

Electrophilic substitution : The N2 position of the triazole participates in alkylation or arylation under acidic conditions .

-

Coordination chemistry : The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .

Thioether Linkage

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives .

-

Nucleophilic displacement : The bromine in the 4-bromobenzyl group undergoes SNAr reactions with amines or thiols.

Furan Carboxamide

-

Hydrolysis : Under acidic conditions, the carboxamide converts to carboxylic acid.

-

Cross-coupling : Suzuki–Miyaura coupling feasible at the furan C5 position using Pd catalysts.

Mechanistic Insights

-

Anticancer activity : The thioether and triazole moieties interact with cellular thiols (e.g., glutathione), inducing oxidative stress .

-

Enzyme inhibition : The compound competitively inhibits tyrosine kinases by binding to the ATP pocket via hydrogen bonds with the triazole nitrogen and furan oxygen .

Stability and Degradation

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Halogenated Substituents :

- The target compound’s 4-bromobenzylthio group shares similarity with 4-bromobenzylthio-substituted triazoles in , which exhibit κ-opioid receptor activity. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins.

- In contrast, 5q () uses a 3-fluorobenzylthio group, where fluorine’s smaller size and electronegativity may alter binding kinetics .

Aromatic vs. Heteroaromatic Substituents: The m-tolyl group (3-methylphenyl) in the target compound and SR24717 provides steric bulk compared to the phenyl group in 5q . Methyl groups may enhance metabolic stability.

Synthetic Yields :

- Yields for triazole derivatives vary widely: 42% for SR24717 vs. 86–93% for compounds in . Lower yields in brominated compounds (e.g., 57% in ) may reflect challenges in S-alkylation or purification.

Q & A

Q. What are the key synthetic pathways for synthesizing N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of this triazole-based compound involves multi-step reactions, including cyclization, thioether formation, and carboxamide coupling. A general approach includes:

- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., acetic acid reflux) .

- Step 2 : Introduction of the 4-bromobenzylthio group via nucleophilic substitution using 4-bromobenzyl mercaptan and a base (e.g., K₂CO₃) .

- Step 3 : Methylation or alkylation at the triazole N-position using m-tolyl substituents, followed by coupling with furan-2-carboxamide via carbodiimide-mediated reactions (e.g., EDCI/HOBt) .

Optimization Tips : - Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Monitor regioselectivity in triazole substitution using thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and connectivity. For example:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally analogous triazole-thione derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Standardized Protocols : Use detailed reaction logs from published procedures (e.g., solvent purity, temperature gradients, and catalyst equivalents) .

- Cross-Validation : Compare NMR and HRMS data with literature values for intermediates and final products .

- Impurity Profiling : Employ reverse-phase HPLC with photodiode array detection to identify byproducts (e.g., unreacted starting materials or regioisomers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Core Modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing m-tolyl with p-chlorophenyl) and assess changes in bioactivity .

- Functional Group Swaps : Replace the furan-2-carboxamide with benzo[b]thiophene or indole carboxamides to study electronic and steric effects .

- In Vitro Assays : Test derivatives against target enzymes (e.g., 5-lipoxygenase-activating protein) using fluorescence polarization or enzyme inhibition assays .

Q. What computational methods can predict the binding interactions of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with protein active sites (e.g., triazole coordination to metal ions in enzymes) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding affinity and conformational changes .

Q. How can researchers resolve contradictions in biological activity data between similar triazole derivatives?

- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA) to identify outliers .

- Crystallographic Evidence : Compare X-ray structures of ligand-target complexes to determine if steric clashes or hydrogen-bonding discrepancies explain activity differences .

- Proteomic Profiling : Use affinity chromatography or pull-down assays to confirm target engagement specificity .

Q. What strategies can optimize the regioselectivity of triazole substitution during synthesis?

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) favor kinetic control, reducing regioisomer formation .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to direct substitution to desired positions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)) to enhance selectivity in click chemistry-based triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.